molecular formula C15H12Cl3NO4S B2891355 3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid CAS No. 794573-87-8

3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid

Cat. No.: B2891355
CAS No.: 794573-87-8
M. Wt: 408.67
InChI Key: ZHWTYYRTLPAHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid is a useful research compound. Its molecular formula is C15H12Cl3NO4S and its molecular weight is 408.67. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes for Wastewater Treatment

In wastewater treatment, advanced oxidation processes utilize compounds like 3-(2-Chlorophenyl)-3-(3,5-dichlorobenzenesulfonamido)propanoic acid. A study by Sun and Pignatello (1993) identified organic intermediates in the degradation of similar compounds, indicating the role of such chemicals in breaking down pollutants in water treatment processes (Sun & Pignatello, 1993).

Environmental Risks and Removal from Aqueous Media

Chlorophenols, structurally related to this compound, are linked to environmental and health risks. Adeyemi et al. (2020) explored the removal of chlorophenols from water, highlighting the significance of similar compounds in environmental remediation (Adeyemi et al., 2020).

Oxidation of Hydrocarbons

In the context of organic chemistry, compounds like this compound are used in the oxidation of hydrocarbons. Labinger et al. (1993) studied the oxidation of hydrocarbons using aqueous platinum salts, which is relevant for the transformation of similar compounds (Labinger et al., 1993).

Synthesis of Bioactive Compounds

Makhmudova (2020) investigated the synthesis of sulfamido and alkoxycarbonyl-substituted nicotinic acid esters, highlighting the use of compounds like this compound in creating bioactive molecules (Makhmudova, 2020).

Asymmetric Synthesis for Antidepressants

Choi et al. (2010) focused on the asymmetric synthesis of 3-chloro-1-phenyl-1-propanol, a process that is potentially applicable to the synthesis of similar compounds like this compound, for use in antidepressant drugs (Choi et al., 2010).

Novel Synthesis Methods

Dorogov et al. (2004) described the synthesis of 3-(heterocyclylsulfonyl)propanoic acids, showcasing methodologies that could be adapted for synthesizing compounds like this compound (Dorogov et al., 2004).

Properties

IUPAC Name

3-(2-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO4S/c16-9-5-10(17)7-11(6-9)24(22,23)19-14(8-15(20)21)12-3-1-2-4-13(12)18/h1-7,14,19H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWTYYRTLPAHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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